3-Hydroxy-beta-methylidene-L-tyrosine
Description
Properties
CAS No. |
83471-69-6 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H11NO4/c1-5(9(11)10(14)15)6-2-3-7(12)8(13)4-6/h2-4,9,12-13H,1,11H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
AUCWEMKHZDDTFY-VIFPVBQESA-N |
SMILES |
C=C(C1=CC(=C(C=C1)O)O)C(C(=O)O)N |
Isomeric SMILES |
C=C(C1=CC(=C(C=C1)O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C=C(C1=CC(=C(C=C1)O)O)C(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methyl-L-tyrosine
- Chemical Formula: C₁₀H₁₃NO₃
- Molecular Weight : 195.22 g/mol
- CAS Number : [17028-03-4]
- Properties : White powder; molar mass 195.22 g/mol ; incompatible with strong oxidizers .
- Uses : Biochemical reagent restricted to laboratory use .
- Hazards : Causes skin/eye irritation (H315, H319) and acute toxicity if ingested (H302) .
- Key Difference : Unlike Levodopa, 3-Methyl-L-tyrosine lacks a hydroxyl group on the benzene ring, reducing its role in neurotransmitter synthesis. Toxicological data remain incomplete .
m-Tyrosine (3-Hydroxy-L-phenylalanine)
- Chemical Formula: C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- CAS Number : [587-33-7]
- Uses : Studied for its role in oxidative stress and plant allelopathy.
- Key Difference : The hydroxyl group is in the meta position (C3) instead of the para position (C4) in Levodopa, altering its biochemical activity and preventing dopamine synthesis.
α-Methyl-m-tyrosine (Metirosine)
- Chemical Formula: C₁₀H₁₃NO₃
- Molecular Weight : 195.22 g/mol
- CAS Number : [305-96-4]
- Properties : Crystalline solid (dec. at 296–297°C); inhibitor of tyrosine hydroxylase.
- Uses : Reduces catecholamine synthesis in pheochromocytoma .
- Key Difference : The α-methyl group blocks decarboxylation, making it a therapeutic agent for catecholamine excess rather than a dopamine precursor.
3-Hydroxy-N-methyl-L-tyrosine (Methyldopa)
- Chemical Formula: C₁₀H₁₃NO₄
- Molecular Weight : 211.22 g/mol
- CAS Number : [555-30-6]
- Uses: Antihypertensive agent; prodrug converted to α-methylnorepinephrine in the brain .
- Key Difference : The N-methyl group enhances central α2-adrenergic receptor agonism, lowering blood pressure without direct dopaminergic effects.
3-Hydroxy-alpha-methyl-DL-tyrosine (DL-MethylDOPA)
- Chemical Formula: C₁₀H₁₃NO₄
- Molecular Weight : 211.22 g/mol
- CAS Number : [555-29-3]
- Uses: Research compound under patent restrictions; inhibits aromatic L-amino acid decarboxylase .
- Key Difference : The α-methyl and racemic (DL) configuration limit its clinical use compared to enantiopure Levodopa.
Comparative Analysis Table
Preparation Methods
Enzymatic Condensation Method
One well-documented approach to preparing L-tyrosine derivatives, including compounds structurally related to 3-Hydroxy-beta-methylidene-L-tyrosine, involves enzymatic condensation reactions using L-tyrosine esters.
- Starting Materials: L-tyrosine ethyl or methyl esters, combined with an appropriate acid such as sodium L-malate.
- Reaction Conditions:
- Concentrations: L-tyrosine derivative at 50–500 mM (preferably 200–400 mM), acid at 50–300 mM (preferably 100–200 mM).
- pH range: 5 to 8, optimally 6 to 7.
- Temperature: 10 to 50 °C, preferably 30 to 45 °C.
- Reaction time: Approximately 15 hours with gentle shaking.
- Catalyst: An intracellular enzyme from Micrococcus caseolyticus strain No. 1194, or its modified versions, is used to catalyze the condensation. This enzyme is an intracellular enzyme released by cell rupture and is responsible for hydrolyzing L-malyl-L-tyrosine esters.
- Initial acidification to pH 3–4 to denature the enzyme.
- Successive extractions with toluene to remove solvents like triglyme.
- Extraction with ethyl acetate to isolate the esterified product.
- Evaporation under vacuum at 40 °C to yield pure L-malyl-L-tyrosine ethyl ester.
- Enzymatic de-esterification using chymotrypsin to obtain the final product as a disodium salt.
- Ultrafiltration to remove chymotrypsin, followed by solvent extraction to remove residual solvents.
| Parameter | Value/Range | Notes |
|---|---|---|
| L-tyrosine ester conc. | 50–500 mM (200–400 mM preferred) | Starting material concentration |
| Acid concentration | 50–300 mM (100–200 mM preferred) | Sodium L-malate as acid |
| pH | 5–8 (6–7 preferred) | Optimal for enzyme activity |
| Temperature | 10–50 °C (30–45 °C preferred) | Enzymatic reaction temperature |
| Reaction time | ~15 hours | Gentle shaking during reaction |
| Enzyme source | Micrococcus caseolyticus intracellular enzyme | Enzyme E or modified enzyme |
| Purification solvents | Toluene, ethyl acetate | For solvent removal and extraction |
This enzymatic method is advantageous due to its stereospecificity and mild reaction conditions, minimizing side reactions and degradation.
Chemical Synthesis via Esterification, Amidation, and Etherification
Another approach involves multi-step chemical synthesis starting from L-tyrosine, incorporating esterification, amidation, and etherification/hydrolysis steps to introduce the required substituents and functional groups.
- Esterification: Conversion of L-tyrosine to its methyl ester derivative.
- Amidation/Etherification: Using reagents such as N-tert-butoxycarbonyl-ethanolamine and triphenylphosphine in the presence of di-tert-butyl azodicarboxylate (or diethyl azodicarboxylate) via Mitsunobu reaction conditions at low temperatures (0–5 °C) to introduce protected aminoethyl or other side chains on the phenolic hydroxyl group.
- Hydrolysis: Mild basic hydrolysis (using aqueous potassium carbonate or sodium hydroxide) at room temperature to remove protecting groups and convert esters to acids.
- Purification: Acidification to pH 5–6 to precipitate the product, followed by filtration, washing, and drying to obtain high-purity L-tyrosine derivatives.
| Step | Yield (%) | Purity (HPLC) (%) | Notes |
|---|---|---|---|
| Mitsunobu reaction (esterification/etherification) | 96–97 (conversion) | Not specified | Monitored by HPLC conversion rate |
| Hydrolysis and isolation | 81.4–85.8 | 99.1–99.3 | High purity white solid product obtained |
This method allows for the introduction of diverse substituents on the tyrosine molecule, enabling the synthesis of derivatives like this compound with specific side-chain modifications.
Enzymatic Aminomutase-Catalyzed Synthesis of β-Tyrosine Derivatives
Recent research has identified enzymatic pathways involving aminomutases that catalyze the formation of β-tyrosine derivatives, which are structurally related to this compound.
- Enzymes such as KedY4, a MIO-containing aminomutase, catalyze the stereospecific conversion of L-tyrosine analogs to β-tyrosine derivatives.
- Large-scale enzymatic reactions under optimized conditions allow production of β-tyrosine derivatives for structural elucidation and further chemical modification.
- These enzymatic methods provide stereochemical control and regioselectivity that are difficult to achieve by purely chemical means.
- Purification involves semipreparative HPLC and spectroscopic analysis (NMR) to confirm structure and stereochemistry.
While this method is more specialized and less commonly applied for bulk synthesis, it represents a cutting-edge approach for producing stereochemically pure β-tyrosine derivatives relevant to the target compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Typical Yield/Purity |
|---|---|---|---|---|
| Enzymatic Condensation | L-tyrosine esters + acids (e.g., sodium L-malate) | pH 6–7, 30–45 °C, 15 h, enzyme from Micrococcus caseolyticus | Mild conditions, stereospecific | ~89–95% yield, high purity |
| Chemical Multi-step Synthesis | L-tyrosine, N-protected amines, reagents for Mitsunobu reaction | 0–5 °C for reaction, room temp hydrolysis | Versatile for substitutions | 81–86% yield, >99% purity |
| Aminomutase-Catalyzed Synthesis | L-tyrosine analogs | Optimized enzymatic conditions, HPLC purification | High stereospecificity, regioselectivity | Not specified, high structural fidelity |
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxy-beta-methylidene-L-tyrosine, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis of this compound requires careful control of reaction conditions to introduce the methylidene group while preserving stereochemistry. A stepwise approach, such as functionalizing L-tyrosine derivatives via Heck coupling or aldol condensation, can be employed. For stereochemical validation, use chiral HPLC or circular dichroism (CD) spectroscopy. Evidence from related compounds (e.g., beta-Hydroxy-L-tyrosine) indicates that defined stereocenters must be confirmed using X-ray crystallography with programs like SHELXL for refinement . Challenges include avoiding racemization during synthesis; low-temperature reactions and enantioselective catalysts may mitigate this.
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR, focusing on the methylidene proton (δ ~5.5–6.5 ppm) and hydroxyl groups. Compare with databases like ChemSpider for beta-Hydroxy-L-tyrosine analogs .
- X-ray Crystallography : Grow single crystals via vapor diffusion. Refine structures using SHELX software, which is robust for small molecules and accounts for disorder in methylidene groups .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., predicted ~223.27 g/mol based on analogs in ).
Advanced Research Questions
Q. What experimental strategies are effective in evaluating the anti-tyrosinase activity of this compound, and how should contradictory data be analyzed?
- Methodological Answer :
- Enzyme Assays : Use a spectrophotometric tyrosinase inhibition assay (e.g., L-DOPA as substrate). Include positive controls (e.g., kojic acid) and triplicate measurements to ensure reproducibility .
- Data Contradictions : If results conflict with prior studies (e.g., higher IC than analogs), assess variables like solvent polarity (DMSO vs. water) or enzyme source (mushroom vs. human tyrosinase). Statistical tools like ANOVA can identify significant differences in activity .
- Mechanistic Probes : Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive).
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina with SMILES/InChI descriptors (e.g.,
C1=CC(=C(C=C1O)O)C(C(=O)O)Nfrom ) to model binding to tyrosinase. Validate with molecular dynamics simulations to assess stability of the ligand-enzyme complex. - ADMET Prediction : Leverage platforms like ACD/Labs Percepta to estimate solubility, permeability, and toxicity. Cross-reference with experimental data (e.g., SDS-reported stability in ).
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH) and analyze degradation products via LC-MS. Compare with Safety Data Sheet (SDS) guidelines for analogs, which recommend storage in inert atmospheres at -20°C .
- pH-Dependent Stability : Test solubility and stability across pH 2–9 using UV-Vis spectroscopy. The methylidene group may hydrolyze under acidic conditions, requiring buffered solutions (pH 7.4) for biological assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
